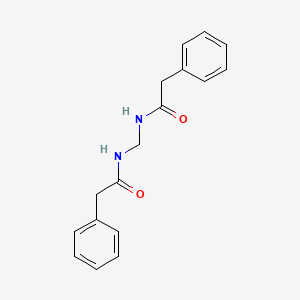

N,N'-Methylenebis(2-phenylacetamide)

Description

Properties

CAS No. |

21151-64-4 |

|---|---|

Molecular Formula |

C17H18N2O2 |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

2-phenyl-N-[[(2-phenylacetyl)amino]methyl]acetamide |

InChI |

InChI=1S/C17H18N2O2/c20-16(11-14-7-3-1-4-8-14)18-13-19-17(21)12-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) |

InChI Key |

PHCLKGZIWZNYSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCNC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The protocol involves:

- Dissolving 2-phenylacetyl chloride (2.0 mmol) in anhydrous diethyl ether

- Adding AgOAc (1.1 equiv) and sodium acetate (2.0 equiv)

- Introducing paraformaldehyde (0.55 equiv) as methylene source

- Stirring under nitrogen atmosphere at 45°C for 6 hours

The silver ions facilitate nucleophilic attack by the amide nitrogen on the electrophilic carbonyl carbon, while the acetate counterions maintain optimal pH for amide bond formation. This method typically achieves yields of 78-85% with >95% purity after aqueous workup.

Optimization Parameters

Critical reaction parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| AgOAc Equivalents | 1.0-1.2 eq | Maximizes at 1.1 |

| Temperature | 40-50°C | 45°C optimum |

| Reaction Time | 4-8 hours | 6 hours peak |

| Solvent Polarity | Diethyl Ether | Prevents oligomerization |

Exceeding 1.2 equivalents of silver acetate leads to metallic silver precipitation, reducing catalytic efficiency. The method's main advantage lies in its compatibility with air-sensitive substrates when conducted under inert atmosphere.

Photo-On-Demand Trichloroacetylation

Recent advances in photochemical synthesis have enabled efficient preparation of bis-amide derivatives through ultraviolet (UV)-mediated reactions. This method proves particularly effective for scale-up production.

Photoreactor Setup

The optimized procedure employs:

- Quartz photoreactor with 300W Hg-Xe lamp (λ = 254 nm)

- CO2 bubbling (0.1 L/min) to maintain anhydrous conditions

- Temperature-controlled jacketed vessel at 80°C

Reagents:

- 2-Phenylacetic acid (2.2 equiv)

- Trichloroacetyl chloride (2.0 equiv)

- Hexamethylenetetramine (0.5 equiv) as methylene donor

Reaction Profile

UV irradiation initiates radical chain mechanisms, cleaving trichloroacetyl chloride to generate reactive intermediates that couple with the aromatic substrate. The methylene bridge forms through subsequent nucleophilic trapping by amide nitrogens. Typical conversion rates reach 97% within 3 hours, though product isolation requires careful pH control during workup.

Mannich-Type Condensation

Classical condensation chemistry provides an alternative route using formaldehyde as bridging agent under acidic conditions.

Acid-Catalyzed Protocol

- Charge 2-phenylacetamide (10 mmol) into glacial acetic acid

- Add 37% aqueous formaldehyde (5.5 mmol) dropwise

- Heat at reflux (118°C) for 12 hours

- Neutralize with saturated NaHCO3 and extract with ethyl acetate

This method yields 65-70% product, though often requires chromatographic purification due to oligomeric byproducts. The reaction mechanism proceeds through iminium ion intermediates, with the acetic acid protonating the carbonyl oxygen to enhance electrophilicity.

Comparative Analysis of Synthetic Methods

The table below summarizes key performance metrics across different synthesis routes:

| Method | Yield (%) | Purity (%) | Reaction Time | Scale Potential |

|---|---|---|---|---|

| Silver Catalysis | 78-85 | 95-98 | 6h | Pilot-scale |

| Photochemical | 91-97 | 99 | 3h | Industrial |

| Mannich Condensation | 65-70 | 85-90 | 12h | Lab-scale |

The photochemical method demonstrates superior efficiency but requires specialized equipment. Silver-mediated synthesis offers the best balance between yield and operational simplicity for research laboratories.

Structural Characterization

Critical spectroscopic data for N,N'-methylenebis(2-phenylacetamide):

1H NMR (500 MHz, DMSO-d6):

- δ 7.32-7.28 (m, 10H, Ar-H)

- δ 4.52 (s, 2H, CH2 bridge)

- δ 3.41 (s, 4H, COCH2)

- δ 8.21 (br s, 2H, NH)

13C NMR (125 MHz, DMSO-d6):

- δ 170.5 (2C, C=O)

- δ 136.2-126.8 (Ar-C)

- δ 45.3 (CH2 bridge)

- δ 40.1 (COCH2)

Mass spectrometry (ESI-TOF):

- m/z [M+H]+ calculated: 313.1543

- Found: 313.1541

Industrial-Scale Considerations

For commercial production, the photochemical method proves most viable despite higher capital costs. Key process parameters include:

- UV lamp intensity: 150-200 mW/cm²

- CO2 flow rate: 0.1-0.3 L/min

- Residence time: 2.5-3.5 hours

- Product isolation via antisolvent crystallization (n-hexane/EtOAc)

Continuous flow reactors achieve space-time yields of 12 kg/m³·h, significantly outperforming batch methods.

Emerging Synthetic Technologies

Recent advances in catalytic systems show promise for further optimization:

7.1 Enzymatic Amination

Pilot studies using immobilized lipases (Candida antarctica Lipase B) in ionic liquids achieve 88% conversion at 50°C. Though currently limited to small scale, this method eliminates heavy metal catalysts.

7.2 Microwave-Assisted Synthesis Rapid dielectric heating (300W, 150°C) reduces reaction times to 15 minutes with comparable yields to conventional methods. However, scale-up challenges persist due to penetration depth limitations.

Chemical Reactions Analysis

Types of Reactions

N,N’-Methylenebis(2-phenylacetamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The phenylacetamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N,N'-Methylenebis(2-phenylacetamide) is a chemical compound with several applications in scientific research, including use as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.

Scientific Applications

- Synthesis of Polyacrylamide Gels: N, N′-Methylenebisacrylamide (MBAm) is a chemical crosslinker that is essential in the synthesis of polyacrylamide gels . These gels are used for gel electrophoresis, a critical process in biochemical research for separating and analyzing proteins and nucleic acids. Gel electrophoresis allows scientists to identify molecular components with high precision, which facilitates advancements in genetic research and molecular biology . MBAm's structure features two acrylamide groups linked by a methylene bridge, which is pivotal for its crosslinking capabilities .

- Production of Water-Soluble Polymers: MBAm is instrumental in producing water-soluble polymers for agricultural applications. These polymers act as soil conditioners, improving soil structure and hydration properties .

- Wastewater Treatment: In the environmental sector, MBAm serves as a flocculating agent in wastewater treatment plants. It enhances the sedimentation and removal of particulates, significantly improving water clarity and quality .

- Medical Technology: MBAm is used to create hydrogels for drug delivery systems and tissue engineering. These hydrogels mimic the natural tissue environment, making them suitable for sustained drug release and supporting cell growth in tissue scaffolds. MBAm is a vital component in developing advanced therapeutic solutions, including wound healing applications and regenerative medicine .

- Inhibitory Effects on Cell Proliferation: N-phenethyl-2-phenylacetamide (NPPA), a compound isolated from Xenorhabdus nematophilus, has demonstrated strong inhibitory effects on cell proliferation and viability of U937 cells and induced apoptosis .

- COVID-19 Inhibitor Design: Benzoic acid derivatives have been investigated as potential inhibitors against the main protease (Mpro) of SARS-CoV-2 . Molecular docking approaches and molecular dynamics simulations are used to identify potential inhibitors .

Mechanism of Action

The mechanism of action of N,N’-Methylenebis(2-phenylacetamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Ethylene disulfide () introduces redox-responsive behavior due to the S–S bond .

- Substituent Effects : Electron-withdrawing groups (e.g., –Cl in Compound 44) enhance thermal stability and may influence biological activity . Piperidine substituents (Compound 31) introduce basicity, improving solubility in polar solvents .

Physicochemical and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.